molecular formula C5H4N2O2S2 B12918311 2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 6307-60-4

2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B12918311
CAS No.: 6307-60-4
M. Wt: 188.2 g/mol
InChI Key: OJKZXFLPCKBOIA-UHFFFAOYSA-N
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Description

2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two thioxo groups and a carboxylic acid group attached to a tetrahydropyrimidine ring. Its unique structure makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with malonic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo groups may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dithioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of thioxo groups, which impart distinct chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

CAS No.

6307-60-4

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2 g/mol

IUPAC Name

2,4-bis(sulfanylidene)-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O2S2/c8-4(9)2-1-3(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11)

InChI Key

OJKZXFLPCKBOIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=S)C(=O)O

Origin of Product

United States

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